molecular formula C12H14N4O2S B5808871 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-N'-(2-methoxyphenyl)urea

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-N'-(2-methoxyphenyl)urea

Cat. No. B5808871
M. Wt: 278.33 g/mol
InChI Key: ZLGVEGVDUCGFHL-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals known for their involvement in various biological activities and potential applications in materials science. The urea and thiadiazole moieties are of particular interest due to their diverse chemical functionalities and biological relevance.

Synthesis Analysis

The synthesis of related thiadiazolyl ureas typically involves the reaction of acylazides with amino-thiadiazoles. For example, derivatives of N-{5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas have been synthesized, demonstrating the versatility of this approach in producing compounds with potential as plant growth regulators (Song Xin-jian et al., 2006).

Molecular Structure Analysis

Molecular structure characterization often employs techniques such as X-ray crystallography, NMR, and IR spectroscopy. For instance, a study on N-(2,6-difluorobenzoyl)-N'-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea revealed its crystal structure, showcasing intermolecular hydrogen bonding and π–π stacking interactions, which are crucial for understanding the compound's chemical behavior and potential interactions (Xin-jian Song et al., 2008).

Chemical Reactions and Properties

Thiadiazolyl ureas undergo various chemical reactions, including interactions with electrophiles and nucleophiles, due to the active sites present in their structure. The presence of the thiadiazole and urea functionalities offers multiple reactive sites for further chemical modifications.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are influenced by the molecular arrangement and intermolecular forces. For related compounds, crystallographic studies provide insights into the arrangement and potential physical properties, which are essential for predicting solubility and stability.

Chemical Properties Analysis

The chemical properties of thiadiazolyl ureas include their reactivity towards different chemical agents and stability under various conditions. These properties are pivotal for their application in synthetic chemistry and potential biological applications. Studies on similar compounds have shown their fungicidal and plant growth-regulating activities, indicating the broad utility of these chemicals (Li-Qiao Shi et al., 2011).

properties

IUPAC Name

1-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c1-3-10-15-16-12(19-10)14-11(17)13-8-6-4-5-7-9(8)18-2/h4-7H,3H2,1-2H3,(H2,13,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGVEGVDUCGFHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)urea

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